N-({2-methylimidazo[1,2-a]pyridin-3-yl}methyl)prop-2-enamide
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Description
“N-[(2-Methylimidazo[1,2-a]pyridin-3-yl)methyl]prop-2-enamide” is an organic compound that belongs to the class of imidazopyridines . These are organic polycyclic compounds containing an imidazo ring fused to a pyridine ring . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity .
Synthesis Analysis
A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Molecular Structure Analysis
The molecular structure of “N-[(2-Methylimidazo[1,2-a]pyridin-3-yl)methyl]prop-2-enamide” and its derivatives have been established on the basis of X-ray structural analysis .Chemical Reactions Analysis
The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine leads to the formation of 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . 3-Halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides were obtained from the respective trihalides .Mechanism of Action
Future Directions
The future directions for “N-[(2-Methylimidazo[1,2-a]pyridin-3-yl)methyl]prop-2-enamide” and related compounds could involve further exploration of their biological activity and potential applications in medicinal chemistry . Additionally, the development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects, could be a focus .
Properties
IUPAC Name |
N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-3-12(16)13-8-10-9(2)14-11-6-4-5-7-15(10)11/h3-7H,1,8H2,2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHLLPWDSCGMDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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